DL-Aspartic acid-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

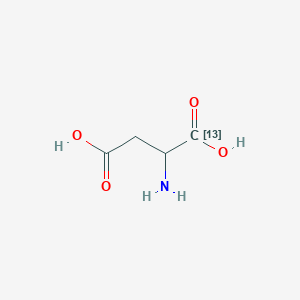

IUPAC Name |

2-amino(113C)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-AZXPZELESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13C](=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437812 |

Source

|

| Record name | DL-Aspartic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137168-39-9 |

Source

|

| Record name | DL-Aspartic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Aspartic acid-13C4 chemical properties and structure

An In-depth Technical Guide to DL-Aspartic acid-13C4: Chemical Properties, Structure, and Applications

Introduction

DL-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, all four carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in metabolic research, proteomics, and clinical mass spectrometry, where it serves as a tracer or an internal standard for the precise quantification of its unlabeled counterpart.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, and its application in key experimental protocols for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

DL-Aspartic acid-13C4 is a racemic mixture, containing equal amounts of D-Aspartic acid-13C4 and L-Aspartic acid-13C4. The stable isotope labeling does not alter its chemical reactivity but provides a distinct mass shift, which is fundamental to its use in mass spectrometry-based analysis.

Quantitative Data Summary

The key chemical and physical properties of DL-Aspartic acid-13C4 are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2-amino(1,2,3,4-¹³C₄)butanedioic acid | [4] |

| Synonyms | Aminosuccinic acid-¹³C₄, Asparagic acid-¹³C₄ | [5][6] |

| Molecular Formula | [¹³C]₄H₇NO₄ | [1][4][7] |

| Molecular Weight | 137.07 g/mol | [4][5][7] |

| Labeled CAS Number | 55443-54-4 | [1][5][7] |

| Unlabeled CAS Number | 617-45-8 (DL-form) | [6] |

| Appearance | White to off-white solid | [1][8] |

| Melting Point | >300 °C (decomposes) | [8] |

| Isotopic Purity | ≥98 atom % ¹³C | [5] |

| Solubility | Slightly soluble in aqueous base | [8] |

| SMILES | --INVALID-LINK--O)N)--INVALID-LINK--O | [4] |

| InChI Key | CKLJMWTZIZZHCS-JCDJMFQYSA-N | [4] |

Chemical Structure

Aspartic acid is an α-amino acid with an acidic side chain.[6] The structure consists of a central carbon atom (alpha-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain (-CH₂COOH). In DL-Aspartic acid-13C4, all four carbon atoms—the alpha-carbon, the two carboxyl carbons, and the beta-carbon in the side chain—are ¹³C isotopes. The "DL-" prefix indicates that the compound is a racemic mixture of the two stereoisomers, D-aspartate and L-aspartate, which are non-superimposable mirror images of each other.

Applications in Research

The primary utility of DL-Aspartic acid-13C4 stems from its identity as a stable isotope-labeled standard.

-

Metabolic Flux Analysis (MFA): Researchers use it to trace the metabolic fate of aspartate through various biochemical pathways, such as the Citric Acid Cycle.[9] By tracking the incorporation of ¹³C into downstream metabolites, scientists can quantify the activity of these pathways.

-

Quantitative Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled amino acids are used to create a "heavy" proteome that serves as an internal standard for quantifying protein expression changes across different cell populations.[1][2]

-

Clinical Diagnostics: It is used as an internal standard in mass spectrometry-based assays for the accurate quantification of aspartic acid levels in biological samples, which is crucial for diagnosing certain metabolic disorders.[3][7]

Experimental Protocols

A common application of DL-Aspartic acid-13C4 is as an internal standard for the quantification of endogenous aspartic acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol: Quantification of Aspartic Acid in Plasma via LC-MS

Objective: To accurately measure the concentration of aspartic acid in plasma samples.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of unlabeled DL-Aspartic acid (analytical standard) in 0.1 M HCl.

-

Prepare a 1 mg/mL stock solution of DL-Aspartic acid-13C4 (internal standard) in 0.1 M HCl.

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the unlabeled stock solution to create a set of calibration standards with concentrations ranging from physiological low to high levels (e.g., 1 µM to 500 µM).

-

Spike each calibration standard with a fixed concentration of the DL-Aspartic acid-13C4 internal standard solution.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a 3:1 volume of ice-cold methanol (containing the fixed concentration of the internal standard) to the plasma sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., HILIC or reversed-phase).

-

Analyze using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Transition for unlabeled Aspartic Acid: Monitor the specific mass transition from the parent ion to a daughter ion.

-

Transition for DL-Aspartic acid-13C4: Monitor the corresponding mass transition, which will be shifted by +4 Da (M+4).

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (unlabeled) to the internal standard (¹³C₄-labeled) for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standard.

-

Determine the concentration of aspartic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Involvement in Metabolic and Signaling Pathways

Aspartic acid is a central node in metabolism, linking carbohydrate and protein metabolism. DL-Aspartic acid-13C4 can be used to trace these connections.

Citric Acid (TCA) Cycle

L-Aspartate is readily interconverted with the TCA cycle intermediate, oxaloacetate, via transamination reactions catalyzed by aspartate aminotransferase (AST).[9][10] This reaction provides a direct link between amino acid metabolism and cellular energy production.

Urea Cycle

In the urea cycle, which detoxifies ammonia in the liver, L-aspartate provides the second nitrogen atom for the formation of urea.[9] It condenses with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.

Neurotransmission

Both L-aspartate and D-aspartate can act as excitatory neurotransmitters in the central nervous system by stimulating NMDA (N-methyl-D-aspartate) receptors.[6][9] D-aspartate, in particular, has been shown to be involved in signaling pathways that regulate hormone production and spermatogenesis.[11] The use of labeled aspartate can help elucidate the dynamics of neurotransmitter synthesis, release, and metabolism in neurological studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]

- 4. L-Aspartic acid-13C4 | C4H7NO4 | CID 155889837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Aspartic acid-13C4 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]

- 6. Aspartic acid - Wikipedia [en.wikipedia.org]

- 7. L-Aspartic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. l-aspartic acid-13c4,15n CAS#: 202468-27-7 [amp.chemicalbook.com]

- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Unraveling Metabolic Pathways: A Technical Guide to DL-Aspartic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid-¹³C₄ is a stable isotope-labeled form of the non-essential amino acid aspartic acid, in which all four carbon atoms are replaced with the ¹³C isotope. As a racemic mixture, it contains equal amounts of D- and L-isomers. This isotopically labeled compound is a powerful tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry-based proteomics and metabolomics. Its ability to be traced and differentiated from its unlabeled counterpart allows for the precise tracking of aspartate's metabolic fate within complex biological systems, providing critical insights into cellular physiology and disease states.

This technical guide provides an in-depth overview of DL-Aspartic acid-¹³C₄, including its chemical and physical properties, key applications in research, detailed experimental protocols for its use, and a visualization of its role in a critical metabolic pathway.

Core Properties and Specifications

DL-Aspartic acid-¹³C₄ is primarily utilized for its unique mass, which allows it to be distinguished from the endogenous, unlabeled aspartic acid in biological samples. This property is fundamental to its application as a tracer and an internal standard.

| Property | Value |

| Chemical Formula | ¹³C₄H₇NO₄ |

| Molecular Weight | 137.07 g/mol [1] |

| Exact Mass | 137.05092705 Da[1] |

| Isotopic Purity | Typically ≥98 atom % ¹³C[2] |

| Chemical Purity | ≥95% (CP)[2] |

| Physical Form | Solid[2] |

| Melting Point | >300 °C (decomposes)[2] |

| CAS Number | 617-45-8 (unlabeled DL-Aspartic acid) |

| Synonyms | (RS)-Aspartic acid-¹³C₄, DL-Aminosuccinic acid-¹³C₄ |

Key Applications in Research and Drug Development

The primary utility of DL-Aspartic acid-¹³C₄ lies in its application as a tracer to elucidate metabolic pathways and as a standard for precise quantification.

-

Metabolic Flux Analysis (MFA): By introducing DL-Aspartic acid-¹³C₄ into a biological system, researchers can trace the incorporation of the ¹³C label into various downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic pathways in which aspartate is a key node, such as the citric acid (TCA) cycle and amino acid metabolism. This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases like cancer.[3]

-

Quantitative Mass Spectrometry: In proteomics and metabolomics, DL-Aspartic acid-¹³C₄ serves as an ideal internal standard.[3] When added to a biological sample at a known concentration, it co-elutes with the endogenous unlabeled aspartic acid during chromatographic separation. By comparing the mass spectrometry signal intensities of the labeled and unlabeled forms, the absolute concentration of endogenous aspartic acid can be accurately determined, correcting for variations in sample preparation and instrument response.

-

Drug Development: Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. DL-Aspartic acid-¹³C₄ can be used in preclinical studies to assess the on- and off-target metabolic effects of a drug. By tracing the metabolic flux of aspartate, researchers can identify potential metabolic liabilities or confirm the desired mechanism of action of a therapeutic agent.

Experimental Protocols

The following are detailed methodologies for two key applications of DL-Aspartic acid-¹³C₄.

Metabolic Flux Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for a ¹³C-based metabolic flux analysis experiment in cell culture.

a. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluence in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of DL-Aspartic acid-¹³C₄. The concentration will depend on the specific cell type and experimental goals.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartic acid. This time should be sufficient to achieve isotopic steady-state in the metabolites of interest.

b. Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the cell culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and proteins.

-

Collect the supernatant containing the polar metabolites.

c. Sample Preparation for GC-MS:

-

Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step derivatization involving methoximation followed by silylation.

d. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on a suitable GC column.

-

Detect the mass isotopomer distributions of the metabolites of interest using the mass spectrometer.

e. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software to fit the corrected mass isotopomer distributions to a metabolic network model.

-

Calculate the metabolic fluxes through the pathways of interest.

Quantification of Aspartic Acid in Biological Fluids using LC-MS/MS with a Labeled Internal Standard

This protocol describes the use of DL-Aspartic acid-¹³C₄ as an internal standard for the accurate quantification of aspartic acid in a sample like plasma.

a. Sample Preparation:

-

Thaw the biological fluid sample (e.g., plasma) on ice.

-

To a small aliquot of the sample (e.g., 50 µL), add a known amount of DL-Aspartic acid-¹³C₄ solution as the internal standard.

-

Precipitate proteins by adding a solvent such as methanol or acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

b. LC-MS/MS Analysis:

-

Inject the prepared sample onto a liquid chromatography (LC) system equipped with a suitable column for amino acid separation (e.g., a HILIC or reversed-phase column).

-

Elute the analytes using a gradient of mobile phases.

-

Introduce the eluent into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Set up MRM transitions for both unlabeled aspartic acid and DL-Aspartic acid-¹³C₄.

c. Data Analysis and Quantification:

-

Integrate the peak areas for both the unlabeled aspartic acid and the DL-Aspartic acid-¹³C₄ internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Generate a calibration curve using standards with known concentrations of unlabeled aspartic acid and a fixed concentration of the internal standard.

-

Determine the concentration of aspartic acid in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualization of Aspartate's Role in the Urea Cycle

Aspartic acid plays a crucial role in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it to urea for excretion. The following diagram illustrates the key steps of the urea cycle and the entry point of aspartate.

Caption: The Urea Cycle, highlighting the incorporation of aspartate.

Conclusion

DL-Aspartic acid-¹³C₄ is an invaluable tool for researchers and scientists in the field of metabolic research and drug development. Its utility as a metabolic tracer and an internal standard for quantitative analysis provides a level of precision and detail that is essential for advancing our understanding of complex biological systems. The methodologies outlined in this guide, coupled with the visualization of aspartate's role in key metabolic pathways, serve as a foundational resource for the effective application of this powerful isotopic label. As research continues to delve deeper into the intricacies of cellular metabolism, the use of stable isotope-labeled compounds like DL-Aspartic acid-¹³C₄ will undoubtedly play an increasingly critical role in new discoveries and therapeutic innovations.

References

A Technical Guide to the Synthesis and Isotopic Purity of DL-Aspartic acid-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, drug development, and clinical diagnostics. This document outlines a plausible synthetic route, detailed experimental protocols for assessing isotopic enrichment and chemical purity, and a summary of expected quantitative data. Furthermore, it visualizes the key role of aspartate in neuronal signaling pathways.

Synthesis of DL-Aspartic acid-13C4

The synthesis of DL-Aspartic acid-13C4 can be achieved through a multi-step chemical process. A common and adaptable method involves the alkylation of a protected malonate, followed by hydrolysis and decarboxylation. To achieve the desired isotopic labeling, a commercially available 13C-labeled starting material is essential. This guide proposes a synthetic scheme starting from Ethyl bromoacetate-1,2-13C2. While other labeled precursors could be utilized, this approach offers a clear and feasible pathway.

Proposed Synthetic Pathway

The synthesis commences with the reaction of diethyl acetamidomalonate with a 13C-labeled alkylating agent, followed by acidic hydrolysis to yield the final product.

Reaction Scheme:

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established methods for amino acid synthesis and tailored for the preparation of DL-Aspartic acid-13C4.

Materials:

-

Diethyl acetamidomalonate

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl bromoacetate-1,2-13C2 (or other suitable 13C2-labeled bromoacetate)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Sodium bicarbonate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol with cooling to prepare a solution of sodium ethoxide.

-

Formation of the Malonate Enolate: To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture until the malonate has completely dissolved and the sodium salt has formed.

-

Alkylation with Labeled Precursor: Add Ethyl bromoacetate-1,2-13C2 to the solution of the diethyl acetamidomalonate sodium salt. The reaction mixture is then heated under reflux for several hours to ensure complete alkylation.

-

Work-up and Isolation of the Intermediate: After cooling, the reaction mixture is filtered to remove the sodium bromide precipitate. The ethanol is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude triethyl 2-acetamido-2-(ethoxycarbonyl)succinate-3,4-13C2.

-

Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid. This step removes the acetyl and ethyl protecting groups and leads to the decarboxylation of the malonic ester derivative.

-

Isolation and Purification of DL-Aspartic acid-13C4: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude DL-Aspartic acid-13C4 can be purified by recrystallization from hot water. The purity of the final product should be confirmed by analytical methods.

Isotopic Purity and Chemical Purity Analysis

Accurate determination of isotopic enrichment and chemical purity is paramount for the reliable application of DL-Aspartic acid-13C4. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and analysis of DL-Aspartic acid-13C4.

| Parameter | Expected Value/Range | Method of Determination |

| Synthesis | ||

| Theoretical Yield | Dependent on scale | Stoichiometric Calculation |

| Actual Yield | 40-60% | Gravimetric Measurement |

| Isotopic Purity | ||

| Isotopic Enrichment | >98% | 13C NMR, GC-MS |

| Chemical Purity | ||

| Chemical Purity | >98% | 1H NMR, GC-MS |

| Enantiomeric Purity | Racemic (DL) | Chiral Chromatography |

Experimental Protocols for Purity Analysis

GC-MS is a highly sensitive technique for determining both isotopic enrichment and chemical purity.[1][2][3]

Methodology:

-

Derivatization: Amino acids require derivatization to increase their volatility for GC analysis. A common method is the formation of N-acetyl methyl esters.[1]

-

Dry the DL-Aspartic acid-13C4 sample under a stream of nitrogen.

-

Add acidified methanol and heat to form the methyl ester.

-

Evaporate the methanol and acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.[4]

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.[1]

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5) to separate the derivatized aspartic acid from any impurities. A temperature gradient program is employed to achieve optimal separation.[3]

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.

-

-

Data Analysis:

-

Chemical Purity: The chemical purity is determined by integrating the peak area of the derivatized DL-Aspartic acid-13C4 and comparing it to the total area of all peaks in the chromatogram.

-

Isotopic Enrichment: The isotopic enrichment is calculated by analyzing the mass spectrum of the derivatized product. The relative intensities of the mass isotopologues (M, M+1, M+2, M+3, M+4) are used to determine the percentage of molecules that are fully labeled with 13C at all four carbon positions. Corrections for the natural abundance of 13C in the derivatizing agents must be applied.[2]

-

NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the position of the 13C labels and quantifying isotopic enrichment.[5][6]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of DL-Aspartic acid-13C4 in a suitable deuterated solvent (e.g., D2O with a pH adjustment).

-

1H NMR Spectroscopy:

-

Acquire a standard 1H NMR spectrum to assess the chemical purity by identifying any proton-containing impurities.

-

Integration of the proton signals can provide a quantitative measure of purity if a known internal standard is used.

-

-

13C NMR Spectroscopy:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Isotopic Enrichment: The isotopic enrichment is determined by comparing the integral of the signals corresponding to the 13C-labeled carbons with the (typically much smaller) signals from any residual unlabeled carbon atoms at the same positions. Due to the low natural abundance of 13C (1.1%), in a highly enriched sample, the signals from the 12C carbons may not be detectable. In such cases, the isotopic enrichment is considered to be at or above the detection limit of the instrument for the unlabeled species. For quantitative analysis, a long relaxation delay is crucial.[5]

-

Visualization of Aspartate Signaling Pathway

Aspartate is an excitatory neurotransmitter in the central nervous system, primarily acting on N-methyl-D-aspartate (NMDA) receptors.[7][8] The following diagram illustrates a simplified workflow for the synthesis of DL-Aspartic acid-13C4 and a conceptual signaling pathway involving aspartate at a neuronal synapse.

Caption: Synthesis workflow and neuronal signaling pathway of aspartate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic purity analysis of DL-Aspartic acid-13C4. The outlined synthetic approach offers a viable route for its preparation, and the detailed analytical protocols are essential for ensuring the quality and reliability of the labeled compound for research and development purposes. The visualization of its role in neuronal signaling highlights the importance of this molecule in neuroscience research. For any specific application, optimization of the described protocols may be necessary.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. pubs.acs.org [pubs.acs.org]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. benchchem.com [benchchem.com]

- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 13C-Labeled Aspartic Acid in Unraveling Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and chemical research. Among these, 13C-labeled aspartic acid has emerged as a critical probe for elucidating the intricate network of metabolic pathways within cells. Its unique position in central carbon metabolism allows researchers to trace the flow of carbon atoms through various anabolic and catabolic reactions, providing unprecedented insights into cellular physiology in both healthy and diseased states. This technical guide provides a comprehensive overview of the biological role of 13C-labeled aspartic acid, detailing its applications, the experimental protocols for its use, and the interpretation of the data generated. By replacing natural carbon (¹²C) with its heavier stable isotope (¹³C), molecules can be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Applications of 13C-Labeled Aspartic Acid

The utility of 13C-labeled aspartic acid spans a wide range of research areas, from fundamental metabolic studies to drug development. Its primary role is as a tracer in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.[2][3]

Tracing Central Carbon Metabolism and the TCA Cycle

13C-labeled aspartic acid is extensively used to probe the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate. By introducing 13C-labeled aspartate to cells, researchers can track the incorporation of the ¹³C label into other TCA cycle intermediates and related metabolites.[4][5] This allows for the quantification of anaplerotic and cataplerotic fluxes, which are crucial for maintaining the integrity of the TCA cycle and providing precursors for biosynthesis. For instance, in aspartate-free medium, the labeling pattern of aspartate can serve as a surrogate for the labeling of oxaloacetate, which is often difficult to measure directly due to its instability.[6][7]

Elucidating Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation.[8] 13C-labeled aspartic acid has been instrumental in understanding these metabolic shifts. For example, studies have shown that aspartate can be a limiting metabolite for cancer cell proliferation, particularly under hypoxic conditions found in tumors.[8][9] By tracing the fate of ¹³C-aspartate, researchers can investigate its contribution to nucleotide synthesis and TCA cycle anaplerosis in cancer cells.[8] This knowledge can be exploited to develop novel therapeutic strategies that target cancer metabolism.

Investigating Immune Cell Function

The metabolic reprogramming of immune cells, such as T cells, is critical for their activation and function. 13C-labeled aspartate, in conjunction with other tracers like ¹³C-glucose and ¹³C-glutamine, has been used to dissect the metabolic pathways that fuel CD8+ T cell responses.[10][11] These studies have revealed that glutamine anaplerosis and the synthesis of aspartate are crucial for T cell proliferation and ATP production.[10][11]

Studying Photosynthesis and Carbon Fixation

In photoautotrophic organisms, 13C-labeled aspartate is used to differentiate between the activities of key carbon-fixing enzymes, namely RIBULOSE-1,5-BISPHOSPHATE CARBOXYLASE/OXYGENASE (RUBISCO) and PHOSPHOENOLPYRUVATE CARBOXYLASE (PEPC).[12] Positional isotopologue analysis of aspartate, which is a downstream product of oxaloacetate, allows for the determination of the relative contributions of these two enzymes to inorganic carbon assimilation.[12][13][14]

Data Presentation: Quantitative Insights from 13C-Aspartic Acid Tracing

The quantitative data obtained from 13C-aspartic acid tracing experiments provide a detailed snapshot of cellular metabolism. This data is typically presented in the form of fractional enrichment of metabolites, which represents the percentage of a particular metabolite pool that is labeled with ¹³C.

| Parameter | Organism/Cell Type | Experimental Condition | Key Finding | Reference |

| Positional ¹³C Enrichment of Aspartate | Synechocystis sp. PCC 6803 | Day vs. Night Cycle | In the light, all four carbon positions of aspartate become labeled, indicating activity of both RUBISCO and PEPC. In the dark, only the C4 position is labeled, showing exclusive PEPC activity. | [12] |

| Fractional Enrichment of TCA Cycle Intermediates | LmOVA-specific CD8+ T cells | In vivo infusion of ¹³C-glutamine vs. ¹³C-glucose | ¹³C-glutamine contributed more heavy carbon to citrate and malate than ¹³C-glucose. Aspartate was also more enriched in ¹³C from glutamine. | [10] |

| Isotopic Enrichment of Nucleotide Precursors | A549 lung cancer cells | Hypoxia (0.5% oxygen) | Labeled aspartate contributed to the synthesis of pyrimidine and purine precursors, and this contribution was significant under hypoxic conditions. | [8] |

| Molar Carbon-Assimilation Rates | Synechocystis sp. PCC 6803 | Dynamic ¹³CO₂ labeling | The method allowed for the estimation of molar carbon-assimilation rates catalyzed by PEPC and RUBISCO by fitting positional ¹³C assimilation curves. | [12] |

| Fractional Enrichment of Intracellular Aspartate | Various cancer cell lines | Culture with U-¹³C-labeled asparagine or aspartate | Extracellular aspartate only marginally contributes to the intracellular aspartate pool, whereas asparagine is a considerable contributor. | [9] |

Experimental Protocols

The successful application of 13C-labeled aspartic acid as a metabolic tracer relies on robust and well-designed experimental protocols. The following sections provide detailed methodologies for a typical cell culture labeling experiment followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Cell Culture Labeling with 13C-Aspartic Acid

This protocol outlines the steps for labeling cultured mammalian cells with uniformly labeled ¹³C-aspartic acid ([U-¹³C]-L-aspartic acid).

Materials:

-

Cultured mammalian cells of interest

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

[U-¹³C]-L-aspartic acid (or other desired labeled variant)

-

Labeling medium (e.g., DMEM without aspartate, supplemented with dialyzed fetal bovine serum and the desired concentration of ¹³C-aspartic acid)

-

Cell scraper

-

-80°C freezer

-

Methanol, chilled to -80°C

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Medium Aspiration and Washing: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS to remove any residual unlabeled aspartic acid.

-

Addition of Labeling Medium: Add pre-warmed labeling medium containing the ¹³C-labeled aspartic acid to the cells.

-

Incubation: Incubate the cells for a predetermined period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites has reached a plateau. For kinetic flux analysis, a time-course experiment with multiple time points is required.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately add ice-cold (-80°C) 80% methanol to the cells to quench all enzymatic activity.

-

Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.

-

-

Cell Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate and methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.

-

The samples can be stored at -80°C until analysis.

-

Sample Preparation and GC-MS Analysis

This protocol describes the derivatization of amino acids and subsequent analysis by GC-MS to determine the isotopic enrichment.

Materials:

-

Extracted metabolite samples

-

Nitrogen gas evaporator

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))

-

Pyridine

-

GC-MS system equipped with an appropriate column (e.g., DB-5ms)

Procedure:

-

Sample Drying: Dry the metabolite extracts to completeness under a stream of nitrogen gas.

-

Derivatization:

-

Add 50 µL of pyridine to the dried extract and vortex to dissolve.

-

Add 50 µL of the derivatization reagent (e.g., MTBSTFA + 1% TBDMCS).

-

Incubate the mixture at 60°C for 1 hour to allow for complete derivatization of the amino acids.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the derivatized amino acids based on their volatility and interaction with the column.

-

The mass spectrometer then ionizes the separated compounds and detects the mass-to-charge ratio of the resulting fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to derivatized aspartic acid based on its retention time and mass spectrum.

-

Determine the mass isotopomer distribution (MID) for aspartic acid and other relevant metabolites. The MID represents the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).[6]

-

Correct the raw MIDs for the natural abundance of ¹³C.

-

Use the corrected MIDs to calculate fractional enrichment and to model metabolic fluxes.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving 13C-labeled aspartic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Application of DL-Aspartic Acid-¹³C₄ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. DL-Aspartic acid-¹³C₄, a stable isotope-labeled version of the non-essential amino acid aspartic acid, serves as a powerful probe in these investigations. While aspartic acid exists in both L- and D-enantiomeric forms, the L-isomer is the predominant form utilized in protein synthesis and central carbon metabolism.[1] Consequently, metabolic tracing studies primarily focus on the metabolic fate of L-aspartic acid. This guide provides an in-depth overview of the applications of DL-Aspartic acid-¹³C₄ in metabolic research, with a focus on experimental design, detailed protocols, and data interpretation.

DL-Aspartic acid-¹³C₄ is a valuable tracer for several key metabolic pathways due to aspartate's central role as a precursor for protein and nucleotide biosynthesis, and its direct link to the tricarboxylic acid (TCA) cycle.[1][2][3][4] By introducing ¹³C-labeled aspartic acid into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites, providing critical insights into the activity of these pathways under various physiological and pathological conditions. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.[5][6][7]

This technical guide will detail the core applications of DL-Aspartic acid-¹³C₄, provide comprehensive experimental protocols for its use, and present quantitative data in a clear, tabular format. Furthermore, it will include visualizations of key metabolic pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the experimental and logical relationships.

Core Applications in Metabolic Research

The utilization of DL-Aspartic acid-¹³C₄ as a metabolic tracer allows for the investigation of several fundamental metabolic processes. Its applications are particularly prominent in the study of cancer metabolism, neurobiology, and inborn errors of metabolism.

Tracing the Tricarboxylic Acid (TCA) Cycle

Aspartate is directly linked to the TCA cycle through its transamination to oxaloacetate. By supplying cells with ¹³C₄-aspartic acid, the labeled carbon atoms can enter the TCA cycle and be incorporated into various cycle intermediates. This allows for the assessment of TCA cycle activity and the contribution of aspartate to anaplerosis, the replenishment of TCA cycle intermediates.[2][8]

Investigating Nucleotide Synthesis

Aspartate is a crucial precursor for the biosynthesis of both purine and pyrimidine nucleotides.[3][9] The entire carbon and nitrogen backbone of the pyrimidine ring is derived from aspartate and carbamoyl phosphate, while one of the nitrogen atoms and a carbon atom of the purine ring are contributed by aspartate. Tracing with ¹³C₄-aspartic acid enables the direct measurement of the contribution of this amino acid to de novo nucleotide synthesis, a pathway often upregulated in proliferating cancer cells.

Elucidating Amino Acid Metabolism

Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine. The use of ¹³C₄-aspartic acid allows for the tracing of these biosynthetic pathways and the quantification of their relative activities.

Data Presentation: Quantitative Insights from ¹³C-Aspartic Acid Tracing

The following tables summarize quantitative data from representative metabolic tracing studies using ¹³C-labeled aspartate or related precursors that directly inform on aspartate metabolism. These studies highlight the utility of this tracer in quantifying metabolic fluxes and understanding cellular physiology.

| Metabolite | Fractional ¹³C Enrichment from [U-¹³C₄]Aspartate | Cell Line | Condition | Reference |

| Citrate (m+4) | ~5% | A549 | Normoxia | [2] |

| Malate (m+2) | ~10% | A549 | Normoxia | [2] |

| Aspartate (m+4) | >95% | A549 | Normoxia | [2] |

| UMP (m+3) | ~20% | A549 | Normoxia | [2] |

Table 1: Fractional ¹³C Enrichment in Central Carbon Metabolites. This table illustrates the incorporation of ¹³C atoms from uniformly labeled aspartic acid into key metabolites of the TCA cycle and nucleotide synthesis pathway in A549 lung cancer cells. The data demonstrates the direct contribution of aspartate to these pathways.

| Parameter | Undifferentiated HL-60 | Differentiated HL-60 | LPS-activated dHL-60 | Reference |

| Aspartate uptake rate (relative flux) | 10.2 ± 0.5 | 12.5 ± 0.6 | 15.1 ± 0.7 | [10] |

| Glutamate uptake rate (relative flux) | 15.8 ± 0.8 | 18.2 ± 0.9 | 22.4 ± 1.1 | [10] |

| Fractional labeling of Citrate from Aspartate | ~15% | ~18% | ~25% | [10] |

Table 2: Relative Metabolic Fluxes in HL-60 Cells. This table shows the relative uptake rates of aspartate and glutamate and the contribution of aspartate to the citrate pool in a model of neutrophil differentiation and activation. These data indicate a metabolic shift towards increased utilization of amino acids upon cellular activation.

Experimental Protocols

The successful application of DL-Aspartic acid-¹³C₄ in metabolic tracing studies relies on robust and well-controlled experimental protocols. The following sections provide detailed methodologies for key experiments.

Cell Culture and ¹³C Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

-

Media Preparation: Prepare custom culture medium lacking endogenous aspartic acid. Supplement this medium with a known concentration of DL-Aspartic acid-¹³C₄ (e.g., 100 µM).

-

Isotope Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into intracellular metabolites. The optimal incubation time should be determined empirically for each cell line and experimental condition to achieve isotopic steady state.[11]

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold saline.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites such as amino acids need to be derivatized to increase their volatility. A common method is silylation.[12][13]

-

Reconstitution: Reconstitute the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 37°C for 90 minutes.

-

Silylation: Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the sample. Incubate at 70°C for 30 minutes.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

-

Chromatographic Separation: Separate the metabolites on a suitable GC column (e.g., a DB-5ms column). The oven temperature program should be optimized to achieve good separation of the target metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. Electron ionization (EI) is typically used.

-

Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Determine the mass isotopomer distributions (MIDs) for each metabolite to quantify the incorporation of ¹³C.[8]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key metabolic pathways involving aspartate and a typical experimental workflow for ¹³C metabolic flux analysis.

Caption: Metabolic fate of DL-Aspartic Acid-¹³C₄ in central carbon metabolism.

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

Conclusion

DL-Aspartic acid-¹³C₄ is a versatile and informative tracer for probing central carbon metabolism. Its applications span a wide range of research areas, from fundamental studies of cellular physiology to drug development and personalized medicine. By carefully designing and executing stable isotope tracing experiments, researchers can gain valuable quantitative insights into the metabolic reprogramming that occurs in various disease states. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists seeking to employ DL-Aspartic acid-¹³C₄ in their metabolic research endeavors. As analytical technologies continue to advance, the utility of stable isotope tracers like DL-Aspartic acid-¹³C₄ in elucidating complex biological systems will undoubtedly continue to grow.

References

- 1. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate Rescues S-phase Arrest Caused by Suppression of Glutamine Utilization in KRas-driven Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Metabolic Fate of DL-Aspartic Acid-¹³C₄: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of DL-Aspartic Acid-¹³C₄, a stable isotope-labeled amino acid crucial for metabolic research and drug development. By tracing the journey of the ¹³C atoms, researchers can elucidate the complex network of biochemical pathways in which aspartate participates, offering insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. This document details the experimental protocols for tracing studies, presents quantitative data on metabolite distribution, and visualizes the key metabolic pathways involved.

Introduction to Aspartate Metabolism and ¹³C Tracing

Aspartic acid is a non-essential amino acid central to numerous metabolic processes. It serves as a key node, connecting carbohydrate and amino acid metabolism. The L-enantiomer, L-aspartic acid, is the form predominantly utilized in protein synthesis and as a precursor for other amino acids and nucleotides. The D-enantiomer, D-aspartic acid, has a more specialized role, primarily acting as a signaling molecule in the nervous and endocrine systems. Its metabolism is distinct, mainly involving degradation by the enzyme D-aspartate oxidase.

Stable isotope tracing using compounds like DL-Aspartic Acid-¹³C₄ is a powerful technique to track the metabolic fate of these molecules in biological systems. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, the path of the carbon backbone can be followed through various metabolic transformations. The incorporation of ¹³C into downstream metabolites is detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the determination of metabolic fluxes and the relative contributions of different pathways.

Key Metabolic Pathways of L-Aspartic Acid-¹³C₄

Upon entering the cell, L-Aspartic Acid-¹³C₄ is primarily metabolized through several key pathways. The four ¹³C atoms from its backbone are incorporated into a variety of downstream metabolites.

-

Citric Acid (TCA) Cycle: L-aspartate is readily converted to oxaloacetate, a key intermediate of the TCA cycle, through transamination. The ¹³C₄-labeling will therefore appear in all TCA cycle intermediates, including citrate, α-ketoglutarate, succinate, fumarate, and malate. The specific pattern of ¹³C incorporation (mass isotopomer distribution) provides insights into the oxidative and reductive fluxes of the TCA cycle.

-

Gluconeogenesis: In tissues such as the liver and kidney, oxaloacetate derived from L-aspartate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. The ¹³C label can therefore be traced into glucose.

-

Urea Cycle: L-aspartate is a crucial nitrogen donor in the urea cycle, where it combines with citrulline to form argininosuccinate. While the primary role here is nitrogen metabolism, the carbon skeleton can be released as fumarate, which then re-enters the TCA cycle.

-

Amino Acid Biosynthesis: The carbon skeleton of L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, threonine, methionine, and isoleucine.

-

Nucleotide Biosynthesis: The entire aspartate molecule is incorporated into the pyrimidine ring of nucleotides (uracil, cytosine, thymine), and it also donates a nitrogen atom for purine synthesis (adenine, guanine).

Quantitative Analysis of L-Aspartic Acid-¹³C₄ Metabolic Fate

The distribution of the ¹³C label from L-Aspartic Acid-¹³C₄ among various downstream metabolites provides a quantitative measure of the activity of these interconnected pathways. The following tables summarize representative data on mass isotopomer distribution in key metabolites following administration of ¹³C-labeled aspartate or analogous tracers in cell culture experiments. It is important to note that the exact distribution will vary depending on the cell type, metabolic state, and experimental conditions.

Table 1: Mass Isotopomer Distribution in TCA Cycle Intermediates from [U-¹³C₄]Aspartate

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Malate | 39 | 5 | 10 | 2 | 44 |

| Fumarate | 45 | 4 | 8 | 2 | 41 |

| Citrate | 16 | 3 | 25 | 4 | 52 |

| α-Ketoglutarate | 9 | 4 | 10 | 3 | 74 |

| Succinate | 58 | 3 | 7 | 2 | 30 |

This table presents illustrative data synthesized from metabolic flux analysis studies, such as the one conducted on HL-60 cells where [U-¹³C₄]aspartic acid was used as a tracer.[1] The percentages represent the relative abundance of each mass isotopomer (M+n, where n is the number of ¹³C atoms).

Table 2: ¹³C-Label Incorporation into Other Key Metabolites from [U-¹³C₄]Aspartate

| Metabolite | Labeled Metabolite | % ¹³C Enrichment |

| Amino Acids | [¹³C₄]Asparagine | High |

| [¹³C₅]Glutamate | High | |

| [¹³C₅]Glutamine | Moderate | |

| [¹³C₂]Alanine | Moderate | |

| Glycolytic Intermediates | [¹³C₃]Lactate | Moderate |

This table provides a qualitative and semi-quantitative summary based on findings from studies on the metabolism of [U-¹³C]aspartate in astrocytes, which showed the release of labeled lactate, glutamine, citrate, and alanine.[2][3]

Experimental Protocols for Tracing DL-Aspartic Acid-¹³C₄ Metabolism

A typical stable isotope tracing experiment with DL-Aspartic Acid-¹³C₄ involves several key steps, from cell culture to data analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the desired confluency (typically mid-exponential growth phase).

-

Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled aspartic acid) with DL-Aspartic Acid-¹³C₄ at a specific concentration (e.g., the physiological concentration of aspartate in the standard medium). Other essential nutrients should be included as required.

-

Isotope Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium. Incubate the cells for a predetermined period to allow for the incorporation of the labeled aspartate into downstream metabolites and to reach isotopic steady state. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Cell Lysis and Extraction: Add a pre-chilled extraction solvent, typically an 80:20 methanol:water mixture, to the culture plate. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Vortex the lysate and then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. The sample can be stored at -80°C until analysis.

Sample Analysis by Mass Spectrometry

-

Sample Preparation: Dry the collected supernatant using a vacuum concentrator or a stream of nitrogen. The dried metabolites may require derivatization for analysis by gas chromatography-mass spectrometry (GC-MS) to increase their volatility. For liquid chromatography-mass spectrometry (LC-MS), the dried extract is typically reconstituted in an appropriate solvent.

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. A hydrophilic interaction liquid chromatography (HILIC) method is often used for the separation of polar metabolites. The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopomers of the target metabolites (e.g., multiple reaction monitoring or full scan with high resolution).

-

GC-MS Analysis: For GC-MS analysis, derivatized samples are injected into the gas chromatograph for separation, followed by detection and fragmentation in the mass spectrometer.

Data Analysis

-

Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the distribution of mass isotopomers for each metabolite of interest. This involves correcting for the natural abundance of ¹³C and other isotopes.

-

Metabolic Flux Analysis (MFA): The calculated MIDs are then used as input for MFA software. By fitting the experimental data to a computational model of the relevant metabolic network, the rates (fluxes) of the intracellular reactions can be estimated.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of L-aspartic acid and a typical experimental workflow for a ¹³C tracing study.

Metabolism of D-Aspartic Acid-¹³C₄

The metabolic fate of D-Aspartic Acid-¹³C₄ is significantly different from its L-enantiomer. D-aspartate is not incorporated into proteins and its primary route of metabolism is oxidative deamination catalyzed by the peroxisomal enzyme D-aspartate oxidase (DDO). This reaction converts D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide. The resulting ¹³C₄-labeled oxaloacetate can then enter the TCA cycle, similar to the L-aspartate-derived oxaloacetate. Therefore, while the initial metabolic step is different, the ¹³C label from D-aspartate can also be found in TCA cycle intermediates and their downstream products.

Conclusion

DL-Aspartic Acid-¹³C₄ is an invaluable tool for researchers and drug development professionals seeking to understand the intricate details of cellular metabolism. By tracing the fate of its ¹³C-labeled carbon backbone, it is possible to quantify the flux through major metabolic pathways, including the TCA cycle, gluconeogenesis, and the biosynthesis of amino acids and nucleotides. This guide provides the foundational knowledge and experimental framework necessary to design, execute, and interpret stable isotope tracing studies with DL-Aspartic Acid-¹³C₄, ultimately enabling a deeper understanding of cellular physiology in health and disease.

References

- 1. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Abundance Correction for DL-Aspartic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction on DL-Aspartic acid-¹³C₄. In stable isotope tracing experiments, particularly in metabolomics and metabolic flux analysis, it is crucial to differentiate between the isotopically labeled tracer and the naturally occurring heavy isotopes of the elements constituting the molecule. This correction ensures the accurate determination of tracer incorporation and the reliable interpretation of metabolic pathway activities.

Introduction: The Need for Natural Abundance Correction

Stable isotope labeling in conjunction with mass spectrometry (MS) is a powerful technique for tracking metabolic pathways.[1][2] DL-Aspartic acid-¹³C₄ is an isotopically labeled tracer where all four carbon atoms are replaced with the heavy isotope ¹³C. When introduced into a biological system, this tracer is incorporated into various metabolic pathways. Mass spectrometry is then used to measure the mass isotopomer distribution (MID) of downstream metabolites, revealing the extent of tracer incorporation.[2][3]

However, the elements that constitute biological molecules, including carbon, hydrogen, nitrogen, and oxygen, naturally exist as a mixture of stable isotopes.[4] For instance, approximately 1.1% of all carbon in nature is ¹³C.[5] This natural abundance of heavy isotopes contributes to the measured mass spectrum of a metabolite, confounding the signal from the experimentally introduced ¹³C-labeled tracer.[3][6] Therefore, a natural abundance correction is an essential data processing step to computationally remove the contribution of naturally occurring heavy isotopes, thereby isolating the true signal from the labeled tracer.[1][3]

Foundational Data

Accurate natural abundance correction is predicated on two key sets of data: the elemental composition of the analyte and the precise natural abundances of the stable isotopes of its constituent elements.

Properties of DL-Aspartic Acid

DL-Aspartic acid is an amino acid with the following elemental composition:

| Property | Value | Citation(s) |

| Chemical Formula | C₄H₇NO₄ | [7][8][9] |

| Monoisotopic Mass | 133.0324 u | [8][9] |

| Labeled Variant | DL-Aspartic acid-¹³C₄ | |

| Labeling | All 4 carbon atoms are ¹³C isotopes |

Natural Isotopic Abundances of Constituent Elements

The following table summarizes the natural abundances of the stable isotopes for the elements present in DL-Aspartic acid. These values are the foundation for the correction calculations.

| Element | Isotope | Mass (u) | Natural Abundance (%) | Citation(s) |

| Carbon | ¹²C | 12.000000 | 98.93 | [10] |

| ¹³C | 13.003355 | 1.07 | [10] | |

| Hydrogen | ¹H | 1.007825 | 99.9885 | [10] |

| ²H (D) | 2.014102 | 0.0115 | [10] | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 | [10] |

| ¹⁵N | 15.000109 | 0.368 | [10] | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 | [10] |

| ¹⁷O | 16.999132 | 0.038 | [10] | |

| ¹⁸O | 17.999160 | 0.205 | [10] |

The Principle of Natural Abundance Correction

The core of natural abundance correction lies in mathematically deconvoluting the measured mass isotopomer distribution (MID) to distinguish between the isotopologues arising from the ¹³C₄ tracer and those resulting from the natural abundance of heavy isotopes. This is typically achieved using matrix-based algorithms.[2][11]

The relationship can be expressed as:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the observed mass isotopomer abundances.

-

C is the correction matrix, which is calculated based on the elemental formula of the compound and the natural isotopic abundances. Each element C(i,j) in the matrix represents the probability that a molecule with 'j' heavy isotopes from the tracer will be measured as having 'i' heavy isotopes in total due to natural abundance.

-

M_corrected is the vector of the true, corrected mass isotopomer abundances that are solely due to the incorporation of the tracer.

Several software packages and tools, such as IsoCorrectoR, Corna, and PolyMID-Correct, have been developed to perform these calculations.[6][11][12][13]

Caption: Isotopologue distributions of unlabeled and labeled aspartic acid.

Experimental Protocol and Data Processing Workflow

The following outlines a generalized protocol for a stable isotope tracing experiment using DL-Aspartic acid-¹³C₄, culminating in natural abundance correction.

Experimental Phase

-

Cell Culture and Tracer Introduction:

-

Culture cells or organisms in a defined medium.

-

Introduce a known concentration of DL-Aspartic acid-¹³C₄ into the medium. The concentration and labeling duration will depend on the experimental goals.

-

Include a parallel control culture with unlabeled DL-Aspartic acid.

-

-

Metabolite Extraction:

-

Harvest the cells at predetermined time points.

-

Quench metabolic activity rapidly to preserve the in vivo metabolic state.

-

Extract metabolites using a suitable protocol (e.g., methanol-chloroform extraction).

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[14]

-

Acquire data in full scan mode to capture the entire mass spectrum of the eluting compounds.

-

Data Processing and Correction Workflow

The computational workflow is a critical part of the analysis.

Caption: Workflow for natural abundance correction of mass spectrometry data.

-

Peak Identification and Integration:

-

Process the raw MS data using software to identify peaks corresponding to aspartic acid.

-

Integrate the areas of the peaks for each isotopologue (M+0, M+1, M+2, etc.).

-

-

Generation of Measured MID:

-

Normalize the integrated peak areas to obtain the fractional abundance of each mass isotopologue. This vector is the "M_measured".

-

-

Application of Correction Algorithm:

-

Utilize a computational tool (e.g., an R or Python script, or a dedicated software package) to perform the correction.[11][12][13]

-

Input the chemical formula of aspartic acid (C₄H₇NO₄) and the measured MID into the tool.

-

The software will construct the correction matrix based on the natural isotopic abundances (Table 2.2) and solve for the "M_corrected" vector.

-

-

Downstream Analysis:

-

The corrected MID can then be used for metabolic flux analysis or other quantitative studies to accurately determine the contribution of the DL-Aspartic acid-¹³C₄ tracer to the aspartic acid pool and its downstream metabolites.

-

Conclusion

Natural abundance correction is an indispensable step in stable isotope tracing studies that use compounds like DL-Aspartic acid-¹³C₄. By systematically removing the confounding contributions from naturally occurring heavy isotopes, researchers can achieve a clear and accurate picture of metabolic dynamics. The methodologies and data presented in this guide provide a framework for implementing this crucial correction, thereby enhancing the reliability and validity of findings in metabolic research and drug development.

References

- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ciaaw.org [ciaaw.org]

- 5. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mpbio.com [mpbio.com]

- 8. dl-Aspartic acid [webbook.nist.gov]

- 9. dl-Aspartic acid [webbook.nist.gov]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of DL-Aspartic acid-13C4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for DL-Aspartic acid-13C4, a stable isotope-labeled racemic mixture of aspartic acid crucial for a variety of research applications, particularly in drug development and metabolic studies. This document details potential commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Introduction to DL-Aspartic acid-13C4

DL-Aspartic acid-13C4 is a specialized chemical compound where the four carbon atoms in the aspartic acid molecule are replaced with the heavy isotope carbon-13. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. This isotopic labeling makes the molecule readily distinguishable from its naturally abundant counterparts in biological systems when analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The use of stable isotope-labeled compounds like DL-Aspartic acid-13C4 is instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. It also serves as an internal standard in quantitative bioanalysis and as a tracer to elucidate metabolic pathways.

Commercial Availability

Direct off-the-shelf commercial availability of DL-Aspartic acid-13C4 is limited, with most major chemical suppliers primarily listing the L-enantiomer (L-Aspartic acid-13C4). However, several leading suppliers in the field of stable isotope-labeled compounds offer custom synthesis services and may have the capability to produce the DL-racemic mixture upon request. Researchers are advised to contact these suppliers directly to inquire about custom synthesis, pricing, and availability.

Below is a table summarizing potential commercial suppliers and their relevant offerings.

| Supplier | Product Focus | Direct Listing for DL-Aspartic acid-13C4 | Custom Synthesis | Contact Information |

| Cambridge Isotope Laboratories, Inc. | Stable isotope-labeled compounds for research. | Listed "DL-ASPARTIC ACID (4-13C, 99%)"[1] | Yes | Available on their website.[2][3][4][5][6] |

| Sigma-Aldrich (Merck) | Broad range of chemicals and lab equipment. | Primarily lists L-Aspartic acid-13C4 and other labeled variants.[7] | Yes | Technical support and custom synthesis inquiries can be made through their website.[8][9][10] |

| Thermo Fisher Scientific | Scientific instrumentation, reagents, and consumables. | Lists unlabeled DL-Aspartic acid and labeled L-Aspartic acid.[11][12][13][14][15] | Yes | Inquiries can be directed to their technical support or sales departments.[16][17][18][19][20] |

| Isotope Science / Alfa Chemistry | Isotope-labeled compounds. | Lists L-Aspartic acid-13C4. | Offers custom synthesis services.[21] | Contact information is available on their website. |

| MedchemExpress | Research chemicals and biochemicals. | Lists L-Aspartic acid-13C4 and L-Aspartic acid-13C4,15N.[22][23] | Offers custom synthesis services. | Contact information is available on their website. |

Key Biological Pathways and Roles of Aspartic Acid

Aspartic acid is a non-essential amino acid with diverse and critical roles in cellular metabolism and signaling. Understanding these pathways is essential for designing and interpreting experiments using DL-Aspartic acid-13C4.

Metabolic Pathways

Aspartate is a central metabolite in several key pathways:

-

Citric Acid Cycle (Krebs Cycle): Aspartate is readily interconverted with oxaloacetate, a key intermediate in the citric acid cycle, through the action of aspartate aminotransferase.

-

Urea Cycle: Aspartate donates a nitrogen atom in the urea cycle for the detoxification of ammonia.

-

Amino Acid Synthesis: In microorganisms and plants, aspartate is the precursor to several other amino acids, including lysine, methionine, and threonine.

-

Nucleotide Synthesis: The nitrogen atom from aspartate is incorporated into purines and pyrimidines during their biosynthesis.

Metabolic pathways involving Aspartic Acid.

Signaling Pathways

Both D- and L-aspartate have roles in cellular signaling, particularly in the nervous system.

-

Neurotransmission: L-Aspartate and, to a lesser extent, D-aspartate act as excitatory neurotransmitters by activating N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors.

-

Neuromodulation: D-Aspartate is involved in the regulation of hormone release and neurogenesis.

Role of Aspartate in synaptic signaling.

Experimental Protocols

The following are generalized protocols for the use of DL-Aspartic acid-13C4 in common research applications. Specific experimental conditions may need to be optimized based on the biological system and analytical instrumentation.

Metabolic Labeling and Sample Preparation for Mass Spectrometry

This protocol describes the in vitro labeling of cells with DL-Aspartic acid-13C4 for metabolic flux analysis.

Materials:

-

Cell culture medium deficient in aspartic acid

-

DL-Aspartic acid-13C4

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Methanol, ice-cold

-

Chloroform, ice-cold

-

Water, ice-cold

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Methodology:

-

Cell Culture: Culture cells in standard medium to the desired confluence.

-

Labeling: Replace the standard medium with the aspartic acid-deficient medium supplemented with a known concentration of DL-Aspartic acid-13C4. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.

-

Cell Harvest: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction:

-

Add ice-cold methanol to the cells and scrape them from the culture dish.

-